Differential Octopamine Receptor Subtype Selectivity vs. Triethyl Analog
In a direct head-to-head comparison of formamidine analogs, the 2,4,6-trimethyl-substituted pyridyl compound (TMP) demonstrated a distinct selectivity profile compared to the 2,4,6-triethyl-substituted analog (TEP) [1]. This difference in selectivity for octopamine receptor subtypes is critical for predicting the spectrum of insecticidal activity and potential off-target effects in non-target organisms [1].
| Evidence Dimension | Octopamine receptor subtype selectivity (Adenylate Cyclase Activation) |
|---|---|
| Target Compound Data | >2-fold selectivity for Manduca sexta nerve cord receptor over firefly light organ receptor |
| Comparator Or Baseline | 2,4,6-Triethyl-PII (TEP): >60-fold selectivity for firefly light organ receptor over Manduca sexta nerve cord receptor |
| Quantified Difference | Qualitative difference: TMP preferentially activates the Manduca nerve cord receptor, while TEP is highly selective for the firefly light organ receptor. |
| Conditions | Membrane preparations from firefly light organ and Manduca sexta nerve cord, measuring adenylate cyclase activation. |
Why This Matters
This selectivity difference is crucial for designing targeted insect control strategies and understanding potential species-specific toxicity, directly influencing procurement decisions for agrochemical research and development.
- [1] Nathanson, J. A. (1993). Identification of octopaminergic agonists with selectivity for octopamine receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 265(2), 509-515. View Source
